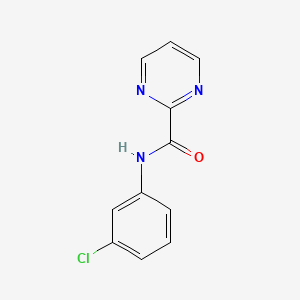

![molecular formula C15H11N5O2 B5564823 2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl nicotinate](/img/structure/B5564823.png)

2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl nicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl nicotinate” is a chemical compound that is part of a class of compounds known as triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms . They are known for their various clinical, industrial, and agricultural applications .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not specified in the retrieved sources. A similar compound, “(2-((4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL)PHENOXY)ACETIC ACID”, has a molecular weight of 246.227 .Applications De Recherche Scientifique

Synthesis and Pharmacological Activities

A comprehensive study on the synthesis of thiazolidinones and Mannich bases derived from 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole showcases its significant potential in pharmacological research. The synthesized compounds exhibited promising antimicrobial and antitubercular activities, highlighting their therapeutic prospects (T. K. Dave et al., 2007).

Novel Synthesis Techniques

Research into click chemistry facilitated the one-pot synthesis of novel 1,4,5-trisubstituted 1,2,3-triazoles, characterized by their structural and spectroscopic properties. These compounds have been explored for their cytotoxicity against brine shrimp, demonstrating the method's utility in creating bioactive molecules with potential biological applications (Muhammad Naeem Ahmed et al., 2016).

Anticancer Potential

A series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides was synthesized and evaluated for their anticancer activity. These compounds showed significant activity against a panel of human cancer cell lines, with some inducing cell cycle arrest and apoptosis, demonstrating the potential of 1,2,3-triazole derivatives as anticancer agents (A. Kamal et al., 2014).

Corrosion Inhibition

Nicotinamide derivatives have been studied for their corrosion inhibition effects on mild steel in hydrochloric acid solution, revealing their potential as effective corrosion inhibitors. This research offers valuable insights into the development of novel corrosion protection strategies for industrial applications (M. P. Chakravarthy et al., 2014).

Catalytic Applications

Investigations into half-sandwich ruthenium(II) complexes of 1,2,3-triazole-based ligands have demonstrated their efficiency in catalytic oxidation of alcohols and transfer hydrogenation of ketones. This research highlights the utility of 1,2,3-triazole derivatives in catalysis, potentially leading to more efficient and sustainable chemical processes (Fariha Saleem et al., 2013).

Orientations Futures

The future directions of research on triazole derivatives could include further investigations into their synthesis, molecular structure, chemical reactions, mechanisms of action, and physical and chemical properties. Additionally, their potential applications in various fields such as medicine, agriculture, and industry could be explored .

Propriétés

IUPAC Name |

[2-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5O2/c21-15(13-5-3-7-16-8-13)22-14-6-2-1-4-12(14)9-19-20-10-17-18-11-20/h1-11H/b19-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXQOIDPRORNCS-DJKKODMXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NN2C=NN=C2)OC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/N2C=NN=C2)OC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-9-{[5-(2-fluorophenyl)-2-furyl]methyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564749.png)

![6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[b]quinolin-16(5H)-one](/img/structure/B5564756.png)

![6-chloro-N-{2-[(3,3,3-trifluoropropyl)thio]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5564798.png)

![5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-isopropyl-4-methylpyrimidine](/img/structure/B5564804.png)

![N-{rel-(3R,4S)-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-propyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5564812.png)

![N-[(3S*,4R*)-4-propyl-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5564821.png)

![1-tert-butyl-N-[3-(1H-indazol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5564824.png)

![N-{(3R*,4R*)-1-[(5-chloro-2-thienyl)carbonyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5564831.png)

![1-[3-(1-naphthyl)acryloyl]pyrrolidine](/img/structure/B5564832.png)

![2-{[(cyclopropylsulfonyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5564838.png)

![3-ethyl-5-{(2S)-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5564843.png)